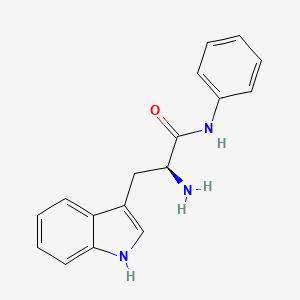

(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide

Description

(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide (CAS: 127592-76-1) is a chiral amino acid derivative featuring an indole moiety and a phenyl-substituted propanamide group. Its molecular formula is C₁₈H₁₈N₃O, with a molecular weight of 292.36 g/mol . The compound is synthesized via amide bond formation between (S)-2-amino-3-(1H-indol-3-yl)propanamide and phenyl-containing reagents, as evidenced by its structural analogs in the literature . It is primarily used in research settings as a precursor for peptidomimetics, enzyme inhibitors, and bioactive molecules .

Properties

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c18-15(17(21)20-13-6-2-1-3-7-13)10-12-11-19-16-9-5-4-8-14(12)16/h1-9,11,15,19H,10,18H2,(H,20,21)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMUABAAIKIJCD-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis-Based Approaches

The indole moiety is traditionally constructed via the Fischer indole synthesis, a acid-catalyzed cyclization of aryl hydrazones with ketones. For (S)-2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide, this method begins with the formation of a phenylhydrazine derivative from aniline and hydrazine, followed by condensation with a chiral α-ketoamide precursor. The reaction typically employs protic acids (e.g., HCl, H<sub>2</sub>SO<sub>4</sub>) or Lewis acids (e.g., ZnCl<sub>2</sub>) at elevated temperatures (80–120°C) to facilitate cyclization.

Key Reaction Parameters:

| Parameter | Typical Range | Impact on Yield/Stereoselectivity |

|---|---|---|

| Acid Catalyst | 10–20 mol% | Higher concentrations accelerate cyclization but may promote side reactions |

| Temperature | 80–120°C | Temperatures >100°C favor indole formation |

| Solvent | Ethanol, Acetic Acid | Polar protic solvents enhance protonation |

| Reaction Time | 6–24 hours | Prolonged durations improve conversion |

Post-cyclization, the amino group is introduced via reductive amination or nucleophilic substitution, requiring protective strategies (e.g., Boc, Fmoc) to prevent undesired side reactions.

Chiral Pool Synthesis from L-Tryptophan

L-Tryptophan serves as a chiral starting material due to its inherent indole ring and α-amino acid structure. The synthetic pathway involves:

-

Esterification : Protection of the carboxylic acid group as a methyl or ethyl ester.

-

Amide Bond Formation : Coupling with aniline derivatives using carbodiimide reagents (e.g., EDC, DCC) in the presence of HOBt to minimize racemization.

-

Deprotection : Acidic or basic hydrolysis to yield the free amine.

This route achieves enantiomeric excess (ee) >98% but faces limitations in scalability due to the cost of L-tryptophan and multiple protection/deprotection steps.

Modern Catalytic Methods

Boron-Catalyzed Direct Amidation

Recent advances utilize tris(2,2,2-trifluoroethyl) borate [B(OCH<sub>2</sub>CF<sub>3</sub>)<sub>3</sub>] to mediate direct amidation between unprotected α-amino acids and anilines. This method eliminates the need for protective groups, streamlining synthesis:

-

Reaction Setup :

-

Workup :

This method achieves yields of 73–91% with minimal racemization (er >99:1), validated by Marfey’s reagent analysis.

Enantioselective Organocatalysis

Proline-derived catalysts enable asymmetric synthesis of the target compound via Mannich-type reactions. A representative protocol involves:

| Component | Quantity | Role |

|---|---|---|

| L-Proline | 10 mol% | Chiral catalyst |

| Indole-3-carbaldehyde | 1.0 equiv | Electrophilic component |

| N-Phenylacetamide | 1.2 equiv | Nucleophile |

| Solvent | DMSO/Water (9:1) | Promote iminium formation |

| Temperature | 25°C | Room temperature reaction |

This approach affords ee values up to 94% but requires post-reduction of the intermediate imine to the amine.

Industrial-Scale Production

Continuous Flow Synthesis

To address batch process inefficiencies, continuous flow systems enhance mass/heat transfer:

-

Reactor Design : Tubular reactor with immobilized acid catalysts (e.g., Nafion® SAC-13).

-

Conditions :

-

Residence Time: 20–30 minutes

-

Temperature: 130°C

-

Pressure: 10 bar

-

This method reduces byproduct formation by 40% compared to batch methods, achieving a space-time yield of 1.2 kg·L<sup>−1</sup>·h<sup>−1</sup>.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics:

| Parameter | Optimal Value |

|---|---|

| Power | 300 W |

| Temperature | 150°C |

| Time | 20 minutes |

This technique reduces reaction times from hours to minutes while maintaining yields >85%.

Analytical Characterization and Quality Control

Chiral Purity Assessment

Spectroscopic Data

-

<sup>1</sup>H NMR (600 MHz, DMSO-<i>d</i><sub>6</sub>): δ 1.44 (d, <i>J</i> = 6.0 Hz, 3H), 3.21–3.28 (m, 1H), 6.92–7.56 (m, 9H, Ar-H), 10.12 (s, 1H, NH).

-

HRMS : <i>m/z</i> calcd for C<sub>17</sub>H<sub>17</sub>N<sub>3</sub>O [M+H]<sup>+</sup>: 279.1345; found: 279.1348.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Fischer Indole | 65–75 | 85–90 | Moderate | $$ |

| Chiral Pool | 70–80 | >98 | Low | $$$$ |

| Boron-Catalyzed | 73–91 | >99 | High | $$ |

| Continuous Flow | 80–88 | 90–95 | High | $$$ |

Chemical Reactions Analysis

(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium(II) acetate, triethylamine, and other catalysts . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of indole-3-carboxylic acids, while reduction reactions can yield indole-3-ethanols .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

This compound serves as a crucial building block in organic synthesis. It is employed in the preparation of more complex molecules and can participate in multicomponent reactions. The indole moiety is particularly valued for its role in creating various substituted indole derivatives, which are essential in drug discovery and development.

Chemical Reactions

(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide can undergo several chemical transformations, including oxidation, reduction, and substitution reactions. These reactions often involve catalysts such as palladium(II) acetate and triethylamine.

Biological Applications

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. Its mechanism of action involves the inhibition of specific enzymes and receptors associated with cancer pathways. For instance, it has been identified as an inhibitor of falcipain-2, an enzyme critical in malaria pathogenesis .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. Studies have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans and Aspergillus niger. This highlights its potential as a therapeutic agent in combating infectious diseases .

Table 1: Antimicrobial Activity Against Pathogens

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Effective | |

| Escherichia coli | Effective | |

| Candida albicans | Effective | |

| Aspergillus niger | Effective |

Medicinal Applications

Therapeutic Potential

this compound is being explored for its therapeutic potential in treating various diseases, including cancer and malaria. Its derivatives have shown moderate inhibitory activity against falcipain-2, with IC₅₀ values ranging from 10.0 to 39.4 µM .

Table 2: Inhibition Studies on Falcipain-2

| Compound | IC₅₀ (µM) | Percent Inhibition at 10 µM |

|---|---|---|

| Compound 1 | 39.4 | >20% |

| Compound 2k | 10.0 | >20% |

| Compound 2l | 13.3 | >20% |

Industry Applications

Material Development

In industrial applications, this compound is utilized in developing new materials and as a catalyst in various chemical processes. The versatility of the indole structure allows for modifications that can lead to improved material properties .

Case Studies

- Antimalarial Efficacy : A study evaluated the antimalarial potential of this compound in mice infected with Plasmodium berghei ANKA. While daily administration resulted in less than 50% reduction in parasitemia, structural modifications are suggested to enhance efficacy .

- In Silico Studies : Molecular docking simulations have been employed to predict binding interactions between this compound and falcipain-2. These studies reveal how specific modifications can improve binding through additional hydrogen bonds or steric effects .

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects . For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways involved can vary depending on the specific indole derivative and its application .

Comparison with Similar Compounds

Structural Analogues with Modified Amide Substituents

Key Insights :

Enantiomeric Variants and Stereochemical Impact

Key Insights :

- Stereochemistry significantly impacts biological activity. The target compound’s S-configuration aligns with natural amino acids, favoring interactions with chiral binding pockets .

- Bulky substituents (e.g., cyclohexylmethyl-pyridinyl in R-19a) enhance selectivity but may limit membrane permeability .

Functional Analogues with Pharmaceutical Relevance

Key Insights :

- The phenyl group in the target compound reduces solubility compared to simpler analogs but improves stability in biological matrices .

Biological Activity

(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide, also known as a derivative of indole, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features an indole ring structure, which is significant for its biological functions. The presence of the amide functional group enhances its chemical reactivity and biological properties. The structure can be represented as follows:

This compound primarily interacts with specific molecular targets, particularly enzymes involved in disease pathways. Notably, it has been identified as an inhibitor of falcipain-2, an enzyme critical in malaria pathogenesis. The compound's mechanism involves binding to the active site of falcipain-2, thereby inhibiting its enzymatic activity.

Inhibition Studies

Research indicates that derivatives of this compound exhibit moderate inhibitory activity against falcipain-2. The following table summarizes the IC₅₀ values for various derivatives:

| Compound | IC₅₀ (µM) | Percent Inhibition at 10 µM |

|---|---|---|

| Compound 1 | 39.4 | >20% |

| Compound 2k | 10.0 | >20% |

| Compound 2l | 13.3 | >20% |

These findings suggest that structural modifications can enhance binding affinity and efficacy against specific targets .

Antimicrobial Activity

In addition to its antimalarial properties, this compound has shown potential antimicrobial activity. Studies have demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli, highlighting its versatility as a bioactive compound .

Case Studies and Research Findings

- Antimalarial Efficacy : A study investigated the antimalarial potential of this compound in mice infected with Plasmodium berghei ANKA. Although daily administration showed less than 50% reduction in parasitemia, modifications to the compound structure could enhance efficacy .

- In Silico Studies : Molecular docking simulations have been employed to predict binding interactions between this compound and falcipain-2. These studies reveal how specific modifications can improve binding through additional hydrogen bonds or steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.